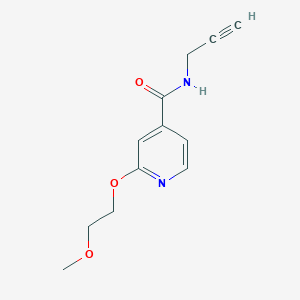

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-prop-2-ynylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-5-14-12(15)10-4-6-13-11(9-10)17-8-7-16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQSZNYNANSSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide typically involves the following steps:

Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

Introduction of the methoxyethoxy group: This step involves the reaction of the isonicotinamide intermediate with 2-methoxyethanol in the presence of a suitable catalyst.

Addition of the propynyl group: The final step involves the alkylation of the intermediate with propargyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethoxy and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isonicotinamides.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-MEI serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols or amines using sodium borohydride.

- Substitution: The methoxyethoxy and propynyl groups can be substituted with other functional groups.

Biology

The biological activity of 2-MEI is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit:

- Antimicrobial Activity: Studies have shown moderate antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Medicine

In medicinal research, 2-MEI has been explored as a potential therapeutic agent due to its unique structure. Notable findings include:

- Anticancer Activity: Research suggests that 2-MEI can inhibit cell proliferation in various cancer cell lines:

- A549 (lung cancer): IC50 = 1.06 µM

- MCF-7 (breast cancer): IC50 = 1.23 µM

- HeLa (cervical cancer): IC50 = 2.73 µM

These results indicate significant potential for further development as an anticancer drug.

Antimicrobial Studies

A study published in "Molecules" evaluated the in vitro activity of 2-MEI against several bacterial strains, revealing moderate effectiveness but necessitating further investigation into its mechanisms and in vivo efficacy.

Anticancer Activity

Research has demonstrated that 2-MEI induces apoptosis and cell cycle arrest in lung cancer cells, highlighting its potential as a chemotherapeutic agent. Comparative studies with other isonicotinamides have shown that the specific functional groups in 2-MEI enhance its therapeutic potential.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | N/A | Moderate activity observed |

| Escherichia coli | N/A | Moderate activity observed | |

| Pseudomonas aeruginosa | N/A | Moderate activity observed | |

| Anticancer | A549 (lung cancer) | 1.06 µM | Induces apoptosis |

| MCF-7 (breast cancer) | 1.23 µM | Induces apoptosis | |

| HeLa (cervical cancer) | 2.73 µM | Induces apoptosis |

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Impact on Yield :

- Propargylamine-containing compounds (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) exhibit low synthesis yields (~5%), suggesting challenges in introducing terminal alkynes . This may imply similar synthetic difficulties for the target compound.

- Isonicotinamide hydrazide derivatives () show higher yields (59–72%), attributed to stable hydrazide linkages .

Physical Properties :

- Polar substituents like 2-(2-methoxyethoxy) may improve solubility compared to aryl hydrazides (e.g., trifluoromethylphenyl or chlorophenyl groups in ), which are lipophilic and form crystalline solids .

Reactivity and Applications :

- The propargyl group enables click chemistry modifications (e.g., cycloadditions), unlike hydrazides, which are typically used for coordination or hydrogen bonding .

- Hydrazide derivatives in are designed for anti-tubercular activity, while propargyl-containing compounds (e.g., ) may prioritize synthetic versatility .

Functional Group Analysis

2-(2-Methoxyethoxy) vs. Hydrazide Groups :

N-Propargyl vs. Aryl Substituents :

- Propargyl groups offer modularity for post-synthetic modifications (e.g., bioconjugation), whereas aryl groups (e.g., chlorophenyl) may improve target binding via hydrophobic interactions .

Biological Activity

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide, also known as 2-MEI, is an organic compound belonging to the isonicotinamide class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of 2-MEI features a methoxyethoxy group and a propynyl group attached to the isonicotinamide core. This unique combination of functional groups is believed to contribute to its distinct biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| CAS Number | 2034361-52-7 |

| Molecular Weight | 251.28 g/mol |

The biological activity of 2-MEI is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Key proposed mechanisms include:

- Antimicrobial Activity : Studies have indicated that 2-MEI exhibits moderate antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism is still under investigation but may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

- Anticancer Properties : Research highlights the potential of 2-MEI as an anticancer agent. It may induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule dynamics, similar to other known anticancer compounds . Additionally, it may inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in "Molecules" evaluated the in vitro activity of 2-MEI against various bacterial strains. Results showed that while it displayed moderate activity, further research is needed to elucidate its precise mechanism and efficacy in vivo .

-

Anticancer Activity : Research has suggested that 2-MEI can inhibit cell proliferation in several cancer cell lines. For instance, it has shown effectiveness against lung cancer cells, where it induced significant apoptosis and cell cycle arrest . The IC50 values for different cancer cell lines indicate its potency:

- A549 (lung cancer): IC50 = 1.06 µM

- MCF-7 (breast cancer): IC50 = 1.23 µM

- HeLa (cervical cancer): IC50 = 2.73 µM

- Comparative Analysis : In comparison with structurally similar compounds, such as other isonicotinamides, 2-MEI has demonstrated unique properties due to its specific functional groups, enhancing its potential as a therapeutic candidate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based agents (e.g., EDCI) with DMAP as a catalyst in dichloromethane (DCM), followed by purification via flash column chromatography . Propargylation of hydroxyl groups (e.g., using propargyl bromide with K₂CO₃ in DMF) is another viable route, requiring careful control of reaction time (2–4 hours) and temperature (room temperature) to minimize side products . Yield optimization depends on stoichiometric ratios, solvent polarity, and efficient removal of byproducts during purification.

Q. What safety protocols are critical when handling this compound, given its acute toxicity and irritancy?

- Methodological Answer : Adhere to GHS hazard classifications (H302, H315, H319, H335) by implementing:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Emergency Procedures : For spills, collect material using inert absorbents and dispose via authorized waste management. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and isotopic patterns .

- ¹H/¹³C NMR : Resolve methoxyethoxy and propargyl proton signals in deuterated solvents (e.g., CDCl₃) .

- HPLC-UV/MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthetic route design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis predict energetically favorable pathways. ICReDD’s integrated approach uses reaction path sampling and machine learning to prioritize conditions (e.g., solvent, catalysts) that minimize activation energy . Virtual screening of substituent effects on the isonicotinamide core can further guide experimental design .

Q. How should researchers resolve discrepancies in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity) as confounding factors .

- Bioassay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) and include positive/negative controls .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxyethoxy chain length) to isolate pharmacophoric motifs .

Q. What factorial design strategies are appropriate for studying substituent effects on reactivity and solubility?

- Methodological Answer : Employ a 2³ full factorial design to evaluate variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.